Pyrimidifen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidifen-d5 is a deuterated analog of pyrimidifen, a potent insecticide and acaricide widely used in agriculture. The deuterium labeling in this compound makes it particularly useful in scientific studies to investigate the metabolism, pharmacokinetics, and bioactivity of pyrimidifen. Pyrimidifen itself is known for its effectiveness against a wide range of mites and insects harmful to fruits, vegetables, and tea .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidifen-d5 involves the incorporation of deuterium atoms into the pyrimidifen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for pyrimidifen involves the reaction of 5-chloro-6-ethyl-2-methylpyrimidin-4-amine with 2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethylamine under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Pyrimidifen-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxyethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidifen-d5 is extensively used in scientific research due to its deuterium labeling, which allows for detailed studies on:
Metabolism: Tracking the metabolic pathways and identifying metabolites.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pyrimidifen.
Bioactivity: Investigating the biological activity and efficacy of pyrimidifen in various models.
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology and Medicine: Research on its effects on cellular processes and potential therapeutic applications.
Mechanism of Action
Pyrimidifen-d5, like pyrimidifen, acts as a mitochondrial complex I electron transport inhibitor. It disrupts the mitochondrial electron transport chain by inhibiting NADH: ubiquinone oxidoreductase (complex I), leading to the interruption of ATP synthesis and causing cell death in target organisms . This mechanism makes it effective against a wide range of mites and insects .
Comparison with Similar Compounds
Pyrimidifen: The non-deuterated analog with similar insecticidal and acaricidal properties.
Spirotetramat: Another insecticide targeting mitochondrial complex I but with a different chemical structure.
Imidacloprid: A neonicotinoid insecticide with a different mode of action but used for similar agricultural applications.
Uniqueness: Pyrimidifen-d5’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately.
Properties
CAS No. |
1794979-20-6 |
---|---|
Molecular Formula |
C20H28ClN3O2 |
Molecular Weight |
382.944 |
IUPAC Name |
5-chloro-N-[2-[2,3-dimethyl-4-[2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]phenoxy]ethyl]-6-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)/i2D3,6D2 |
InChI Key |
ITKAIUGKVKDENI-QKLSXCJMSA-N |
SMILES |
CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl |
Synonyms |
5-Chloro-N-[2-[4-(2-ethoxyethyl-d5)-2,3-dimethylphenoxy]ethyl]-6-ethyl-4-pyrimidinamine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.